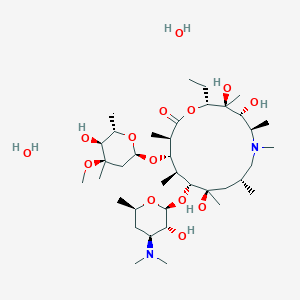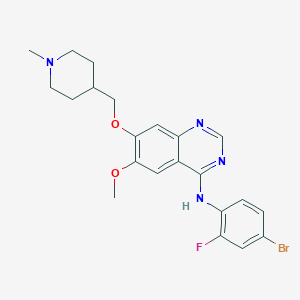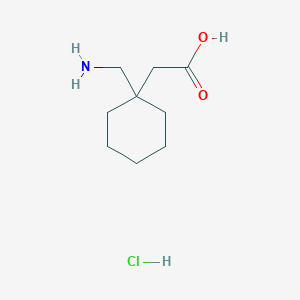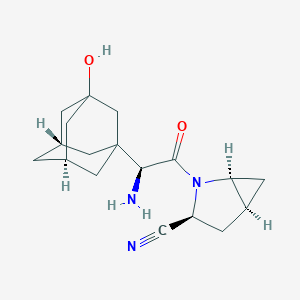
Azitromicina dihidratada
Descripción general
Descripción
La azitromicina monohidrato es un antibiótico macrólido derivado de la eritromicina. Es conocida por su amplia actividad antibacteriana de espectro y se utiliza comúnmente para tratar diversas infecciones bacterianas, incluidas las infecciones respiratorias, las infecciones cutáneas y las enfermedades de transmisión sexual . La azitromicina monohidrato es particularmente apreciada por su larga vida media y su alta penetración en los tejidos, lo que permite duraciones de tratamiento más cortas en comparación con otros antibióticos .
Aplicaciones Científicas De Investigación
La azitromicina monohidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de antibióticos macrólidos y sus propiedades químicas.
Biología: Los investigadores estudian sus efectos sobre la síntesis de proteínas bacterianas y los mecanismos de resistencia.
Mecanismo De Acción
La azitromicina monohidrato ejerce sus efectos antibacterianos uniéndose al ARNr 23S de la subunidad ribosomal 50S bacteriana. Esta unión inhibe la translocación de péptidos durante la síntesis de proteínas, deteniendo efectivamente el crecimiento bacteriano . Los objetivos moleculares incluyen varias proteínas ribosomales bacterianas, y las vías involucradas están principalmente relacionadas con la síntesis de proteínas y la replicación bacteriana .
Análisis Bioquímico
Biochemical Properties
Azithromycin dihydrate is part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin dihydrate from other types of macrolides .
Cellular Effects
Azithromycin dihydrate has been shown to have antiviral effects and potential benefit in patients with COVID-19 . Multiple immunomodulatory effects have been defined for azithromycin dihydrate which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .
Molecular Mechanism
Azithromycin dihydrate binds to the 23S rRNA of the bacterial 50S ribosomal subunit. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit .
Temporal Effects in Laboratory Settings
The pharmacokinetic parameters of azithromycin dihydrate in plasma in healthy young adults (18 to 40 years of age) are portrayed in the chart below. Cmin and Cmax remained essentially unchanged from day 2 through day 5 of therapy .
Dosage Effects in Animal Models
The efficacy of azithromycin dihydrate and standard agents in animal models of infection, especially those involving intracellular pathogens, has been reviewed . High initial concentrations of azithromycin dihydrate favor a good outcome .
Metabolic Pathways
Biliary excretion of azithromycin dihydrate, primarily as unchanged drug, is a major route of elimination . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .
Transport and Distribution
Following oral administration, azithromycin dihydrate is widely distributed throughout the body with an apparent steady-state volume of distribution of 31.1 L/kg . Significantly greater azithromycin dihydrate concentrations have been measured in the tissues rather than in plasma or serum .
Subcellular Localization
In vivo studies suggest that concentration in phagocytes may contribute to drug distribution to inflamed tissues . Azithromycin dihydrate is actively absorbed by a variety of cells, including fibroblasts and white blood cells .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La azitromicina monohidrato se sintetiza a partir de la eritromicina mediante una serie de reacciones químicas. El proceso implica la metilación de la eritromicina para formar azitromicina, seguida de la cristalización para obtener la forma monohidratada. Un método común consiste en disolver eritromicina en isopropanol, agregar un agente metilante y luego ajustar el pH con una solución alcalina para precipitar la azitromicina monohidrato .
Métodos de producción industrial
La producción industrial de azitromicina monohidrato típicamente implica la fermentación a gran escala de las bacterias productoras de eritromicina, seguida de la modificación química y la purificación. El proceso está diseñado para ser rentable y eficiente, asegurando altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La azitromicina monohidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: La azitromicina puede oxidarse para formar oxo-derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de azitromicina.
Sustitución: La azitromicina puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno de su estructura.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes alquilantes para reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar las modificaciones deseadas .
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la azitromicina, que pueden tener diferentes propiedades farmacológicas y aplicaciones. Por ejemplo, los oxo-derivados pueden tener una actividad antibacteriana mejorada contra ciertas cepas de bacterias .
Comparación Con Compuestos Similares
La azitromicina monohidrato es parte de la subclase azálida de los macrólidos, que incluye compuestos como la eritromicina y la claritromicina. En comparación con la eritromicina, la azitromicina tiene una vida media más larga, mejor penetración en los tejidos y un espectro de actividad más amplio . La claritromicina, otro compuesto similar, también tiene una buena penetración en los tejidos, pero difiere en sus propiedades farmacocinéticas y espectro de actividad .
Lista de compuestos similares
- Eritromicina
- Claritromicina
- Roxitromicina
- Telithromicina
La azitromicina monohidrato destaca por su estructura química única, que incluye un átomo de nitrógeno metil-sustituido que mejora su estabilidad y actividad .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPLSLYZHKKQT-WVVFQGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861063 | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117772-70-0, 121470-24-4 | |
| Record name | Azithromycin dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does azithromycin dihydrate exert its antibacterial effect?
A1: Azithromycin dihydrate is a macrolide antibiotic that acts by inhibiting protein synthesis in bacteria. [] It binds reversibly to the 50S ribosomal subunit, specifically at the ‘P’ site, preventing the binding of aminoacyl-tRNA and subsequent peptide bond formation. [] This disrupts the essential process of bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.
Q2: What is the molecular formula and weight of azithromycin dihydrate?
A2: The molecular formula of azithromycin dihydrate is C38H72N2O12 • 2H2O. Its molecular weight is 785.0 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize azithromycin dihydrate?
A3: Yes, several spectroscopic techniques are employed for the characterization of azithromycin dihydrate. These include:
- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify functional groups and potential drug-excipient interactions. [, , , , ]
- Terahertz time-domain spectroscopy (THz-TDS): This technique is used to characterize vibrational modes and monitor polymorphism in solid-state azithromycin dihydrate. []
Q4: What challenges are associated with formulating azithromycin dihydrate?
A4: Azithromycin dihydrate exhibits low oral bioavailability due to its low solubility in water. [] This poses a challenge in formulation development and necessitates strategies to improve its solubility and dissolution rate.
Q5: How does agglomeration affect azithromycin dihydrate's properties?
A5: Agglomeration significantly impacts the crystal size distribution, bulk density, and flowability of azithromycin dihydrate. [] This can affect the drug's dissolution rate and subsequent bioavailability.
Q6: Does azithromycin dihydrate exhibit any catalytic properties?
A6: While azithromycin dihydrate itself is not typically considered a catalyst, studies have shown that its electrochemical activation in the presence of a gold electrode and sodium bicarbonate solution involves hydrogen evolution. [] This suggests a potential catalytic role of the gold electrode in modifying the antibiotic's structure and reactivity.
Q7: Have any computational chemistry studies been conducted on azithromycin dihydrate?
A7: While the provided research papers do not explicitly mention computational chemistry studies on azithromycin dihydrate, this area holds potential for future research. Computational approaches could be employed to investigate drug-target interactions, predict physicochemical properties, and design novel drug delivery systems.
Q8: How do structural modifications affect the hydrolysis of azithromycin derivatives?
A8: Studies comparing the hydrolysis of azithromycin 11,12-hydrogenborate (AZMB) and 9-deoxo-9a-aza-9a-homo erythromycin A 11,12-hydrogen borate (AZAB) indicate that even minor structural differences can significantly influence hydrolysis rates. [] This highlights the importance of understanding SAR in optimizing drug properties.
Q9: What strategies are employed to improve the solubility and bioavailability of azithromycin dihydrate?
A9: Several formulation strategies have been investigated to enhance the solubility and bioavailability of azithromycin dihydrate. These include:
- Solid lipid nanoparticles (SLNs): Encapsulating azithromycin dihydrate within SLNs using surfactants like Tween 20, poloxamer 188, and poloxamer 407 has shown promising results in improving dissolution and potentially enhancing oral bioavailability. []
- Liquisolid compacts: This technique utilizes a non-volatile solvent to dissolve the drug and convert it into a free-flowing, compressible powder using carrier and coating materials. This approach has demonstrated improved solubility for azithromycin dihydrate. []
- Spray-dried microspheres: Formulating azithromycin dihydrate into sustained-release microspheres using chitosan as a carrier polymer offers potential for taste masking and sustained drug release, improving patient compliance. [, ]
- Floating in situ gelling systems: These systems utilize polymers like sodium alginate and xanthan gum to form a gel in the stomach, providing sustained drug release and enhanced gastric residence time. [, , ]
- Enteric-coated tablets: Coating tablets with polymers like HPMC-55 and ethyl cellulose protects the drug from degradation in the stomach and allows for release in the intestine, potentially reducing gastrointestinal side effects. []
Q10: Is there information on SHE regulations related to azithromycin dihydrate production?
A10: The provided research papers primarily focus on formulation development and analytical techniques, and they do not delve into specific SHE regulations for azithromycin dihydrate production. It's important to consult relevant regulatory guidelines for comprehensive information.
Q11: How is azithromycin dihydrate distributed in the body?
A11: Azithromycin dihydrate exhibits a high volume of distribution, indicating its ability to penetrate various tissues. [, ] This property contributes to its effectiveness against intracellular pathogens and infections at various body sites.
Q12: How long does azithromycin dihydrate persist in the body?
A12: Azithromycin dihydrate is characterized by a long elimination half-life, typically ranging from 2 to 4 days. [] This allows for once-daily dosing and shorter treatment durations, potentially improving patient compliance.
Q13: Has azithromycin dihydrate demonstrated efficacy in treating specific infections?
A13: Yes, studies have shown the efficacy of azithromycin dihydrate in treating various bacterial infections, including:
- Community-acquired pneumonia: Azithromycin monotherapy demonstrated comparable efficacy to cefuroxime plus erythromycin in treating community-acquired pneumonia in hospitalized, immunocompetent patients. []
- Cryptosporidiosis in calves: Oral administration of azithromycin dihydrate at specific doses effectively reduced oocyst shedding, diarrhea incidence, and improved weight gain in naturally infected dairy calves. []
Q14: What is the effect of azithromycin dihydrate on sperm DNA?
A14: A study on male rats revealed that both therapeutic and double therapeutic doses of azithromycin dihydrate caused significant DNA damage in testes compared to control animals. [] This finding highlights the potential impact of azithromycin on male fertility.
Q15: Is there any information about azithromycin resistance?
A15: While the provided papers do not delve into specific resistance mechanisms, azithromycin resistance is a growing concern. Like other antibiotics, overuse and misuse of azithromycin can contribute to the emergence of resistant bacterial strains.
Q16: What are the potential side effects of azithromycin dihydrate?
A16: The provided research papers primarily focus on formulation aspects and do not extensively discuss side effects. It's essential to consult the drug's prescribing information for a comprehensive overview of potential adverse effects.
Q17: What novel drug delivery systems are being explored for azithromycin dihydrate?
A17: Researchers are actively exploring innovative drug delivery systems to improve the therapeutic profile of azithromycin dihydrate. Some of these include:
- Ocular inserts: Once-a-day ocular inserts using hydroxypropylcellulose as a thermoplastic polymer offer a promising approach for sustained delivery of azithromycin dihydrate to treat ocular infections. []
- In situ gelling otic formulations: These formulations utilize poloxamer 407 and other viscosity-enhancing agents to create a gel in the ear canal, providing sustained drug release and improved patient compliance for treating otitis media. []
- Injectable smart gels for periodontitis: Thermosensitive polymers like Pluronic® F-127 and Hydroxy Ethyl Cellulose are being investigated to develop injectable gels for sustained release of azithromycin dihydrate in the treatment of chronic periodontitis. []
Q18: Are there any specific biomarkers associated with azithromycin dihydrate treatment?
A18: The provided research papers do not focus on biomarkers related to azithromycin dihydrate treatment. Further research is needed to explore potential biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q19: What analytical techniques are commonly employed to quantify azithromycin dihydrate?
A19: Various analytical methods are used to quantify azithromycin dihydrate in pharmaceutical formulations and biological samples. These include:
- High-performance liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of azithromycin dihydrate in complex mixtures. [, , , ]
- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective alternative to HPLC for quantifying azithromycin dihydrate and its degradation products. [, , ]
- UV-Visible spectrophotometry: This technique is widely used due to its simplicity and cost-effectiveness. Various spectrophotometric methods, including simultaneous equation, absorbance ratio, and derivative spectroscopy, have been developed for azithromycin dihydrate analysis. [, , , , , ]
Q20: Is there information about the environmental impact of azithromycin dihydrate?
A20: The provided research papers primarily focus on formulation, analytical techniques, and therapeutic applications of azithromycin dihydrate. Environmental impact and degradation pathways are not extensively discussed. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigation.
Q21: How does the dissolution rate of azithromycin dihydrate affect its bioavailability?
A21: As a Biopharmaceutics Classification System (BCS) Class II drug, azithromycin dihydrate exhibits low solubility and high permeability. [] Its dissolution rate is a rate-limiting factor for absorption, directly influencing its bioavailability. Enhancing dissolution is crucial for improving therapeutic outcomes.
Q22: What parameters are typically validated for analytical methods used to quantify azithromycin dihydrate?
A22: Validation of analytical methods, such as HPLC, HPTLC, and UV-Visible spectrophotometry, for azithromycin dihydrate quantification typically involves assessing parameters like:
- Linearity: The ability of the method to produce test results directly proportional to the analyte concentration within a given range. [, , , , , ]
- Accuracy: The closeness of agreement between the measured value and the true value of the analyte. [, , , , , ]
- Precision: The degree of agreement among individual test results obtained by applying the analytical method to multiple samplings under prescribed conditions. [, , , , , ]
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. [, , , , , ]
Q23: How is the quality of azithromycin dihydrate ensured during manufacturing?
A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the production process of azithromycin dihydrate to ensure its safety, efficacy, and consistency. These measures may include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















